Cas no 1049417-56-2 (4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide)
![4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1049417-56-2x500.png)
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
- 4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
- F5261-0013
- 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 1049417-56-2
- AKOS024503835
-
- インチ: 1S/C17H22FN3O2S/c1-20-10-4-5-16(20)17(21-11-2-3-12-21)13-19-24(22,23)15-8-6-14(18)7-9-15/h4-10,17,19H,2-3,11-13H2,1H3
- InChIKey: UCBPZINJHCGLBN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)F)(NCC(C1=CC=CN1C)N1CCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 351.14167629g/mol
- どういたいしつりょう: 351.14167629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 62.7Ų
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5261-0013-4mg |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5261-0013-3mg |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5261-0013-1mg |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5261-0013-5μmol |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5261-0013-5mg |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5261-0013-2μmol |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5261-0013-2mg |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide |
1049417-56-2 | 2mg |
$59.0 | 2023-09-10 |
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamideに関する追加情報
4-Fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide (CAS No: 1049417-56-2) is a highly specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound is characterized by its unique structural features, which include a fluorine atom at the para position of the benzene ring, a sulfonamide group, and a complex side chain containing both pyrrole and pyrrolidine moieties. The combination of these functional groups makes this compound a promising candidate for various therapeutic applications.
The synthesis of 4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide involves a series of intricate organic reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These improvements are particularly important for large-scale production, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications.
One of the most notable aspects of this compound is its pharmacological activity. Studies have shown that 4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yli)ethyl]benzene-sulfonamide exhibits potent inhibitory effects on key enzymes involved in various disease pathways, such as kinase inhibitors and protease inhibitors. This makes it a valuable tool in the development of novel therapeutic agents for conditions like cancer, inflammation, and neurodegenerative diseases.
In addition to its pharmacological properties, this compound has also been extensively studied for its biophysical characteristics. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and conformational flexibility. These studies have provided valuable insights into how the compound interacts with biological targets at the molecular level, further enhancing our understanding of its mechanism of action.
The development of 4-fluoro-N-[2-(1-methyl-pyrrole)-substituted benzene sulfonamide derivatives has also been influenced by computational chemistry approaches. By utilizing molecular docking simulations and quantum mechanical calculations, scientists can predict how slight modifications to the molecule's structure might enhance its bioavailability or selectivity. This approach has been instrumental in guiding iterative rounds of chemical optimization, leading to compounds with improved pharmacokinetic profiles.
Furthermore, this compound has been explored in preclinical studies to assess its safety and efficacy. Animal models have demonstrated that 4-fluoro-N-[complex side chain]benzene-sulfonamide exhibits favorable pharmacokinetics, with good absorption and minimal toxicity at therapeutic doses. These findings have paved the way for potential clinical trials, where the compound could be tested for its efficacy in treating specific medical conditions.
In conclusion, 4-fluoro-N-[2-(1-methyl-pyrrole)-substituted benzene sulfonamide derivatives (CAS No: 1049417-56-) represent a significant advancement in medicinal chemistry. With its unique structure, potent pharmacological activity, and promising preclinical profile, this compound holds great potential for contributing to the development of innovative therapeutic agents in the near future.
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